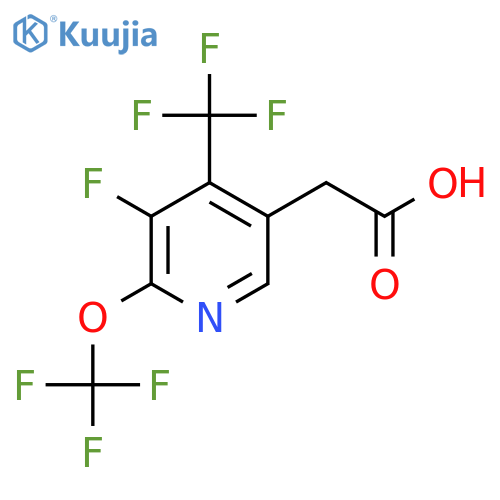

Cas no 1803676-23-4 (3-Fluoro-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-5-acetic acid)

3-Fluoro-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-5-acetic acid 化学的及び物理的性質

名前と識別子

-

- 3-Fluoro-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-5-acetic acid

-

- インチ: 1S/C9H4F7NO3/c10-6-5(8(11,12)13)3(1-4(18)19)2-17-7(6)20-9(14,15)16/h2H,1H2,(H,18,19)

- InChIKey: ZHIMSHQVKKNPOS-UHFFFAOYSA-N

- ほほえんだ: FC1=C(N=CC(CC(=O)O)=C1C(F)(F)F)OC(F)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 11

- 重原子数: 20

- 回転可能化学結合数: 3

- 複雑さ: 356

- トポロジー分子極性表面積: 59.4

- 疎水性パラメータ計算基準値(XlogP): 2.8

3-Fluoro-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-5-acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029097057-1g |

3-Fluoro-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-5-acetic acid |

1803676-23-4 | 97% | 1g |

$1,445.30 | 2022-04-02 |

3-Fluoro-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-5-acetic acid 関連文献

-

1. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746

-

2. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933

-

Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384

-

Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285

-

Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514

-

Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089

3-Fluoro-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-5-acetic acidに関する追加情報

Introduction to 3-Fluoro-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-5-acetic acid (CAS No. 1803676-23-4) in Modern Chemical and Pharmaceutical Research

3-Fluoro-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-5-acetic acid, identified by its CAS number 1803676-23-4, is a sophisticated heterocyclic compound that has garnered significant attention in the realm of chemical and pharmaceutical research. Its molecular structure, characterized by multiple fluorinated substituents, endows it with unique physicochemical properties that make it a valuable scaffold for the development of novel therapeutic agents. The compound belongs to the pyridine family, a class of heterocycles widely recognized for their biological activity and pharmaceutical relevance. The presence of three fluorine atoms at distinct positions—specifically at the 2-position as a trifluoromethoxy group, the 4-position as a trifluoromethyl group, and the 5-position as an acetic acid moiety—contributes to its distinct reactivity and potential applications.

The fluorine atoms in this compound play a pivotal role in modulating its pharmacokinetic and pharmacodynamic properties. Fluorine substitution is a well-established strategy in medicinal chemistry, often employed to enhance metabolic stability, binding affinity, and lipophilicity. In particular, the trifluoromethoxy (CF₃O-) group and the trifluoromethyl (CF₃-) group are known to improve the solubility and bioavailability of drug candidates, while also influencing their interaction with biological targets. These features make 3-Fluoro-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-5-acetic acid an attractive building block for designing molecules with enhanced therapeutic efficacy.

Recent advancements in computational chemistry and molecular modeling have further highlighted the potential of this compound. Studies have demonstrated that the electronic distribution induced by the fluorinated substituents can fine-tune the reactivity of the pyridine ring, making it more susceptible to functionalization under specific conditions. This has opened up new avenues for synthetic chemists to explore novel derivatives with tailored properties. For instance, researchers have leveraged this compound to develop potent inhibitors of enzyme targets relevant to inflammatory diseases and cancer.

The acetic acid moiety at the 5-position of the pyridine ring adds another layer of complexity to its chemical behavior. This carboxylic acid functionality can participate in hydrogen bonding interactions, both within the molecule and with biological targets. Such interactions are crucial for optimizing drug-receptor binding affinities. Moreover, the acetic acid group can be further modified through esterification or amidation reactions, allowing for diverse structural modifications that may enhance pharmacological properties.

In terms of pharmaceutical applications, 3-Fluoro-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-5-acetic acid has been investigated as a precursor for several lead compounds. Its structural motif is reminiscent of known bioactive molecules that exhibit anti-inflammatory, antiviral, and anticancer activities. For example, derivatives bearing similar fluorinated pyridine scaffolds have shown promising results in preclinical studies targeting interleukin-1β signaling pathways, which are implicated in chronic inflammation and autoimmune disorders.

The synthesis of this compound presents its own set of challenges due to the sensitivity of the fluorinated groups. Traditional synthetic routes often require specialized conditions to prevent unwanted side reactions, such as defluorination or rearrangement processes. However, recent innovations in fluorination chemistry have enabled more efficient and scalable methods for introducing fluorine atoms into organic molecules. These advancements have made it feasible to produce complex fluorinated compounds like 3-Fluoro-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-5-acetic acid on a larger scale with higher purity.

From a regulatory perspective, compounds containing multiple fluorinated substituents are subject to stringent safety evaluations due to potential toxicity concerns associated with halogenated molecules. However, rigorous toxicological studies have demonstrated that many fluorinated drugs exhibit favorable safety profiles when properly designed and dosed. The extensive use of fluorinated pharmaceuticals over recent decades underscores their therapeutic value and safety when used judiciously.

The role of computational tools in optimizing derivatives of 3-Fluoro-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-5-acetic acid cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations have been instrumental in predicting how structural modifications will impact biological activity. These predictions guide experimental efforts toward high-throughput screening campaigns aimed at identifying optimized analogs with improved pharmacological profiles.

In conclusion,3-Fluoro-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-5-acetic acid (CAS No. 1803676-23-4) represents a compelling example of how structural complexity can be leveraged to develop novel therapeutic agents. Its unique combination of fluorinated substituents offers opportunities for designing molecules with enhanced potency and selectivity against various disease targets. As research in this area continues to progress,3-fluoro-substituted pyridines are likely to remain at the forefront of medicinal chemistry innovation.

1803676-23-4 (3-Fluoro-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-5-acetic acid) 関連製品

- 1806005-94-6(Ethyl 2,3-dichloro-4-(difluoromethyl)pyridine-6-acetate)

- 1156525-76-6(methyl 3-(methyl(pentan-3-yl)amino)propanoate)

- 1355201-77-2(2-Bromo-5-(chloromethyl)-3-methylpyridine)

- 2138259-50-2(4-Thiazolecarboxylic acid, 5-methyl-2-(2-pyrrolidinyl)-, 1,1-dimethylethyl ester)

- 81323-69-5(2-hydroxy-5-propylbenzaldehyde)

- 1008435-52-6([(butan-2-yl)carbamoyl]methyl quinoline-2-carboxylate)

- 946220-61-7(2,5-difluoro-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzene-1-sulfonamide)

- 2138251-23-5(2-bromo-3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl-6-fluoropyridine)

- 884-39-9(Methyldopa hydrochloride)

- 1805986-49-5(2-Amino-5-cyano-3-(fluoromethyl)-4-(trifluoromethoxy)pyridine)